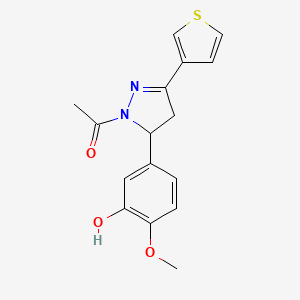

![molecular formula C11H17N3OS B2893198 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane CAS No. 2195809-62-0](/img/structure/B2893198.png)

8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane, also known as MTDO, is a chemical compound that belongs to the class of bicyclic azabicyclooctanes. It has been extensively studied for its potential use as a therapeutic agent due to its unique chemical structure and pharmacological properties.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

A Simple and Efficient Synthesis of Azatropanes : Azatropane derivatives, including those similar to the specified compound, have been synthesized efficiently from pyroglutamic acid, demonstrating significant affinity for D2 and 5-HT2A receptors. This synthesis route involves amide activation, reduction, and cyclization steps, offering a method for creating analogues with potential therapeutic applications (Singh et al., 2007).

Natural Occurrence and Synthetic Applications

2,8-Diheterobicyclo[3.2.1]octane Ring Systems : The chemistry of functionalized 2,8-diheterobicyclo[3.2.1]octanes, closely related to the compound , highlights their abundance in nature and their utility as versatile building blocks in organic synthesis. These compounds are core structures in numerous biologically active natural products, reflecting their significance in drug discovery and synthetic chemistry (Flores & Díez, 2014).

Muscarinic Receptor Agonists and Cocaine Addiction

Decrease in Cocaine Self-Administration : Compounds like PTAC, which possess a structure related to the specified chemical, show a decrease in cocaine self-administration rates in drug-naive mice. These findings suggest that partial muscarinic receptor agonists could be used in treating cocaine addiction, indicating a potential research application in developing new therapeutic agents (Rasmussen et al., 2000).

Innovative Synthetic Routes

One-Pot Aminocyclization for Synthesizing Building Blocks : The synthesis of 8-oxa-3-azabicyclo[3.2.1]octane derivatives, which share a structural resemblance with the compound , can be achieved via one-pot aminocyclization. This method represents an innovative route for creating bioactive molecule building blocks, demonstrating the compound's relevance in synthetic chemistry and drug development (Cui et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[32It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may interact with enzymes or proteins involved in DNA replication.

Mode of Action

1,3,4-thiadiazole derivatives are known to inhibit the replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to inhibition of cell replication.

Result of Action

Given its potential role in inhibiting dna replication, it can be inferred that the compound may lead to cell death or growth inhibition in both bacterial and cancer cells .

Action Environment

Environmental factors such as light, oxygen, and temperature can influence the action, efficacy, and stability of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane . Therefore, these factors should be carefully controlled during the storage and administration of the compound to ensure its effectiveness.

Propriétés

IUPAC Name |

2-methyl-5-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-7-12-13-11(16-7)15-10-5-8-3-4-9(6-10)14(8)2/h8-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKFGPRCJAKQCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OC2CC3CCC(C2)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2893116.png)

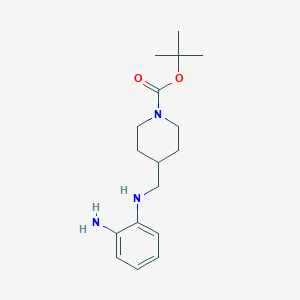

![1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893118.png)

![4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2893122.png)

![N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2893129.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2893130.png)

![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2893132.png)

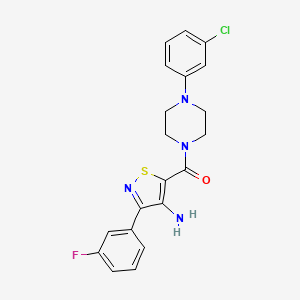

![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2893134.png)

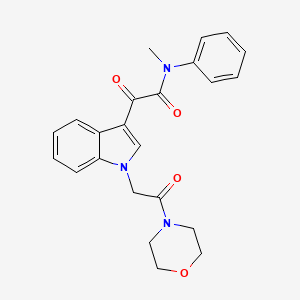

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2893135.png)

![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)

![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2893138.png)